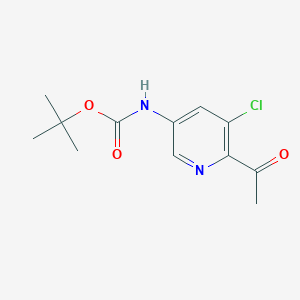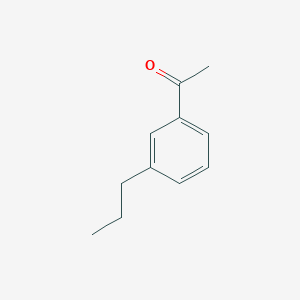
3-(M-Tolyl)oxetan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(M-Tolyl)oxetan-3-OL is an organic compound that features an oxetane ring substituted with a methyl group on the phenyl ring. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the oxetane ring imparts significant strain to the molecule, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(M-Tolyl)oxetan-3-OL typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of epoxides. For instance, the reaction of 2-bromobenzoic acid with terminal epoxides in the presence of tetrabutylammonium bromide as a catalyst can yield oxetan-3-ol derivatives . Another approach involves the use of epichlorohydrin as a starting material, which undergoes ring-opening and subsequent cyclization to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of phase-transfer catalysts and controlled reaction conditions can enhance the yield and selectivity of the desired product. The scalability of these methods allows for the efficient production of oxetane derivatives on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(M-Tolyl)oxetan-3-OL undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones or other oxidized derivatives.
Reduction: Reduction reactions can convert oxetane derivatives into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxetanones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(M-Tolyl)oxetan-3-OL has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(M-Tolyl)oxetan-3-OL involves its interaction with molecular targets and pathways. The strained oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-ol: A simple oxetane derivative with a hydroxyl group.
Thietan-3-ol: A sulfur-containing analog of oxetan-3-ol.
3-Oximinooxetane: An oxetane derivative with an oxime group.
Uniqueness
3-(M-Tolyl)oxetan-3-OL is unique due to the presence of the methyl-substituted phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interactions with molecular targets compared to other oxetane derivatives .
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-(3-methylphenyl)oxetan-3-ol |
InChI |
InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)10(11)6-12-7-10/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
LZIXJNQKAVPEGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2(COC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


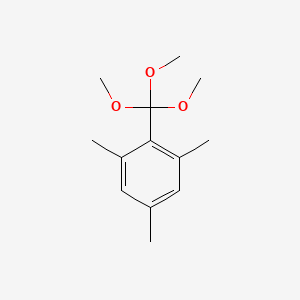
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)



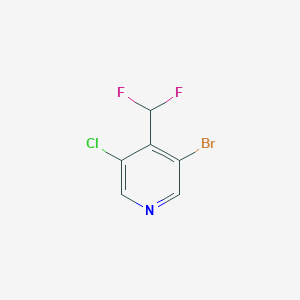
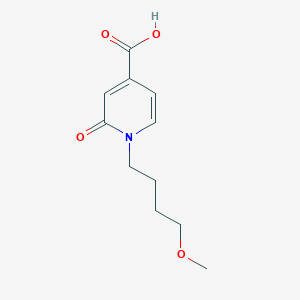

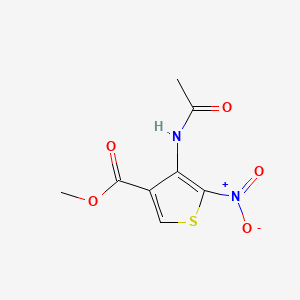
![6-[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896081.png)

